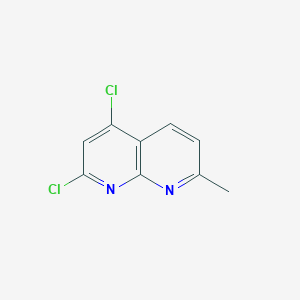

2,4-Dichloro-7-methyl-1,8-naphthyridine

Description

Properties

IUPAC Name |

2,4-dichloro-7-methyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(10)4-8(11)13-9(6)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYUGAQNDWDLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dichloro-7-methyl-1,8-naphthyridine: Technical Profile & Utility Guide

This guide provides an in-depth technical analysis of 2,4-Dichloro-7-methyl-1,8-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable data on synthesis, reactivity, and therapeutic applications.

Chemical Identity & Physicochemical Properties

The 1,8-naphthyridine core is a bioisostere of quinoline and isoquinoline, distinguished by the presence of two nitrogen atoms in the fused ring system. The 2,4-dichloro-7-methyl derivative serves as a versatile electrophilic building block, enabling the rapid construction of complex bioactive molecules through regioselective functionalization.[1]

| Property | Data / Description |

| IUPAC Name | This compound |

| CAS Number | 1824307-66-5 (Specific); 59514-89-5 (Parent 2,4-dichloro analog) |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.06 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

| LogP (Calc) | ~2.6 – 3.0 (Lipophilic) |

| Melting Point | 123–127 °C (Based on parent analog range; methyl derivatives typically exhibit slightly higher T_m) |

| Reactivity Class | Electron-deficient heteroaromatic; Dual electrophile |

Synthesis Pathway

The synthesis of this compound typically follows a Conrad-Limpach-type cyclization followed by aromatization and chlorination.[1] This robust protocol ensures high yields and scalability.[2]

Step-by-Step Protocol

-

Precursor Condensation:

-

Reagents: 2-Amino-6-methylpyridine, Diethyl malonate (or Diethyl ethoxymethylenemalonate for C3-functionalized variants).[1]

-

Conditions: Reflux in Dowtherm A or diphenyl ether (high temperature, ~250°C) is often required to effect thermodynamic cyclization.

-

Intermediate: 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (often exists as the tautomeric 2,4-dihydroxy-7-methyl-1,8-naphthyridine).[1]

-

-

Chlorination (Deoxychlorination):

-

Reagents: Phosphorus oxychloride (POCl₃) [Solvent & Reagent].

-

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions) to accelerate reaction.[1]

-

Conditions: Reflux (100–110°C) for 4–12 hours.

-

Workup: Quench carefully into crushed ice/ammonia water to neutralize. The product precipitates as a solid.[3]

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound via modified Conrad-Limpach cyclization and POCl3-mediated chlorination.

Reactivity & Regioselectivity

The core value of this scaffold lies in the differential reactivity of the chlorine atoms at positions C2 and C4. Understanding this regioselectivity is critical for designing sequential functionalization strategies.

Nucleophilic Aromatic Substitution (S_NAr)

The 1,8-naphthyridine ring is electron-deficient, facilitating S_NAr reactions.

-

C4 Position (Most Reactive): The C4-chlorine is generally more reactive towards nucleophiles (amines, alkoxides, thiols) due to the formation of a more stable Meisenheimer complex (para-like resonance stabilization relative to N1, and less steric hindrance from the N1 lone pair compared to C2).

-

C2 Position (Less Reactive): The C2-chlorine is less reactive but can be displaced under more forcing conditions (higher temperature, stronger nucleophile) or after the C4 position has been substituted.

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura / Sonogashira: Regioselective coupling typically occurs at C4 first under standard conditions, allowing for the introduction of aryl or alkynyl groups.

-

Site-Selective Strategy: To functionalize C2 exclusively, one must often block C4 or exploit subtle electronic tuning, but the standard order is C4 → C2.

Reactivity Map

Caption: Regioselectivity map demonstrating C4-preference in SNAr and Cross-Coupling reactions.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.

Antibacterial Agents (Gyrase Inhibitors)

-

Mechanism: Analogous to Nalidixic acid (the first quinolone antibiotic), 1,8-naphthyridines target bacterial DNA gyrase and Topoisomerase IV.

-

Modification: Substitution at C4 with bulky amines (e.g., piperazines) and hydrolysis of C2/C3 precursors to carboxylic acids yields potent Gram-negative antibiotics.

Kinase Inhibitors (Oncology)

-

Target: The planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.

-

Strategy: C4-arylation introduces the "hinge-binding" motif, while the C7-methyl group occupies the hydrophobic pocket, improving selectivity.[1]

HIV-1 NNRTIs

-

Utility: Recent studies identify 2,4-disubstituted-1,8-naphthyridines as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

-

SAR Insight: The 7-methyl group enhances lipophilicity, improving cell permeability and binding affinity within the NNRTI hydrophobic pocket.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bonds can occur over prolonged exposure to humidity).

-

Disposal: Treat as halogenated organic waste. High temperature incineration required.

References

-

BLD Pharm. (2025). This compound Product Analysis. Retrieved from

-

National Institutes of Health (NIH). (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.[4] Retrieved from

-

Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Taylor & Francis. Retrieved from

-

PubChem. (2025).[4] 2,4-Dichloro-1,8-naphthyridine Compound Summary. Retrieved from

-

Luo, G., et al. (2019). Nucleophilic Substitution Patterns in Heterocycles. Organic Letters. Retrieved from

Sources

The 1,8-Naphthyridine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The 1,8-naphthyridine scaffold (diazanaphthalene) represents a "privileged structure" in medicinal chemistry, distinguished by its planar bicyclic architecture and the unique positioning of nitrogen atoms at the 1 and 8 positions. Unlike its quinoline isosteres, the 1,8-naphthyridine core offers distinct hydrogen-bonding vectors and metal chelation capabilities (N1, N8 pocket), making it a versatile template for targeting DNA topoisomerases, cannabinoid receptors (CB2), and bacterial DNA gyrase.

This technical guide dissects the structural pharmacology, therapeutic applications, and synthetic methodologies of 1,8-naphthyridines.[1] It is designed for medicinal chemists and drug developers seeking to leverage this scaffold for next-generation therapeutics.[2]

Part 1: Structural Pharmacology & SAR Logic

The utility of the 1,8-naphthyridine scaffold stems from its physicochemical properties, which allow for precise tuning of lipophilicity, basicity, and target binding affinity.

The N1-N8 Chelation Vector

The defining feature of this scaffold is the proximity of the two nitrogen atoms.

-

Basicity & Solubility: The N8 nitrogen reduces the basicity of the system compared to quinoline, often improving the pharmacokinetic profile by altering solubility and permeability.

-

Metal Coordination: The N1-N8 motif creates a "bidentate pocket" capable of coordinating with metal ions (e.g., Mg²⁺ in the active site of DNA gyrase or Topoisomerase IV), a mechanism critical for the bactericidal activity of nalidixic acid and its successors.

-

H-Bonding: In kinase inhibition, N1 and N8 often serve as critical hydrogen bond acceptors for hinge region interaction.

Visualization: Pharmacophore & Numbering

The following diagram illustrates the standard numbering and key SAR vectors for the 1,8-naphthyridine core.

Figure 1: Structure-Activity Relationship (SAR) logic of the 1,8-naphthyridine scaffold, highlighting critical positions for medicinal chemistry optimization.

Part 2: Therapeutic Applications[1][3][4][5][6][7][8]

Oncology: Topoisomerase II Inhibition (Vosaroxin)

Vosaroxin is a first-in-class anticancer quinolone derivative (structurally a 1,8-naphthyridine analogue) developed for Acute Myeloid Leukemia (AML).[3] Unlike traditional anthracyclines, it evades P-gp mediated efflux and generates site-selective DNA damage.[3]

-

Mechanism: Intercalation into DNA at GC-rich sequences followed by inhibition of Topoisomerase II.[3] This stabilizes the cleavable complex, leading to replication-dependent double-strand breaks.

-

SAR Insight: The 1,8-naphthyridine core provides the planar system required for intercalation, while the N1-position thiazole and C7-pyrrolidine moieties dictate the specific interaction with the DNA-Topo II complex.

Figure 2: Mechanism of Action for Vosaroxin, illustrating the critical role of the scaffold in stabilizing the DNA-Topoisomerase II complex.

Immunology & Neurology: CB2 Receptor Agonists

Selective Cannabinoid Receptor 2 (CB2) agonists are highly sought for treating neuroinflammation and pain without the psychoactive side effects associated with CB1 activation.

-

Key Scaffold: 1,8-naphthyridin-4(1H)-on-3-carboxamides.[4][5]

-

Selectivity Logic: Substituents at the N1 position (e.g., 4-methylcyclohexyl) and C7 position (e.g., chloro or alkyl groups) create steric clashes within the CB1 pocket but are accommodated by the CB2 pocket.

-

Data: Derivatives in this class have demonstrated

values in the low nanomolar range (3–10 nM) with >100-fold selectivity for CB2 over CB1.

Infectious Diseases: The Nalidixic Acid Legacy

While older quinolones are well-known, the 1,8-naphthyridine core (Nalidixic acid) was the progenitor.[1] Modern research focuses on C7-functionalized 1,8-naphthyridines to overcome resistance mechanisms (gyrA mutations) in Gram-negative bacteria.

Part 3: Synthetic Methodologies

The construction of the 1,8-naphthyridine ring is classically achieved via the Friedländer Condensation .[6][7][8] However, modern "Green Chemistry" demands have evolved this into a water-based, catalyst-efficient protocol.

Protocol: Green Synthesis of 2,3-Disubstituted 1,8-Naphthyridines

Objective: Synthesis of functionalized 1,8-naphthyridines using 2-aminonicotinaldehyde and active methylene compounds in water.

Reagents & Materials

-

Substrate A: 2-Aminonicotinaldehyde (1.0 equiv)

-

Substrate B: Active methylene compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 equiv)

-

Catalyst: Choline Hydroxide (ChOH) (20 wt% in water) - Biodegradable Ionic Liquid

-

Solvent: Deionized Water

Step-by-Step Methodology

-

Reaction Assembly: In a 25 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) in water (5 mL).

-

Catalyst Addition: Add Choline Hydroxide (10 mol%) to the suspension. Stir for 5 minutes to ensure homogeneity.

-

Coupling: Add the active methylene compound (1.1 mmol) dropwise.

-

Heating: Heat the reaction mixture to 50°C with vigorous stirring.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The reaction typically reaches completion within 2–4 hours.

-

-

Workup (Precipitation): Upon completion, cool the mixture to room temperature. The product often precipitates out as a solid due to the hydrophobic nature of the formed naphthyridine.

-

If solid forms: Filter the solid, wash with cold water (3 x 5 mL), and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane) if high purity (>99%) is required for biological assay.

Figure 3: Workflow for the Green Friedländer Synthesis of 1,8-naphthyridines.

Part 4: Comparative Data Analysis

The following table summarizes key biological data for prominent 1,8-naphthyridine derivatives, highlighting the versatility of the scaffold.

| Compound Class | Target | Key Substituents (SAR) | Activity / Potency | Therapeutic Area |

| Vosaroxin | Topoisomerase II | N1-thiazole, C7-pyrrolidine | IC50: ~0.1 - 1.0 µM (AML cells) | Oncology (AML) |

| Nalidixic Acid | DNA Gyrase (GyrA) | N1-ethyl, C3-carboxylic acid | MIC: 2–8 µg/mL (Gram-neg) | Antibacterial |

| CB2 Agonist (Ref 3) | CB2 Receptor | N1-cyclohexyl, C7-chloro | Ki: 3.3 nM (Selectivity >300x) | Neuroinflammation |

| Gemifloxacin * | Topo IV / Gyrase | C7-pyrrolidine derivative | MIC90: 0.03 µg/mL (S. pneumo) | Antibacterial |

*Note: Gemifloxacin contains a naphthyridine-like core (1,8-naphthyridin-4-one) often classified within fluoroquinolones but structurally relevant.

References

-

Vosaroxin Mechanism & Clinical Profile

-

Green Synthesis Methodology

- Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- Source: ACS Omega (2021).

-

URL:[Link]

-

CB2 Receptor Agonists

-

Scaffold Review

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New quinolone- and 1,8-naphthyridine-3-carboxamides as selective CB2 receptor agonists with anticancer and immuno-modulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. kthmcollege.ac.in [kthmcollege.ac.in]

- 15. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 1,8-Naphthyridine vs. Quinoline Scaffolds in Medicinal Chemistry

Executive Summary

In the realm of heterocyclic drug design, the transition from a quinoline (1-azanaphthalene) to a 1,8-naphthyridine (1,8-diazanaphthalene) scaffold represents a classic yet potent exercise in bioisosterism. While both scaffolds share a planar, bicyclic aromatic architecture capable of DNA intercalation and hydrophobic pocket occupation, the introduction of the second nitrogen atom at the 8-position fundamentally alters the electronic landscape.

This guide analyzes the critical divergences between these two scaffolds, focusing on basicity modulation , kinase hinge-binding capability , and metabolic vulnerabilities (Aldehyde Oxidase) . It provides actionable synthetic protocols and structural insights for researchers optimizing lead compounds.

Part 1: Structural & Electronic Fundamentals

The core distinction lies in the heteroatom placement. Quinoline possesses a single nitrogen at position 1. 1,8-Naphthyridine introduces a second nitrogen at position 8, creating a peri-relationship between the two lone pairs.

Electronic Landscape & Basicity

The proximity of the nitrogen lone pairs in 1,8-naphthyridine creates electrostatic repulsion, which significantly impacts basicity and metal coordination.

| Property | Quinoline | 1,8-Naphthyridine | Impact on Drug Design |

| Structure | Benzopyridine | Pyridopyridine | 1,8-Naphthyridine is an isostere with lower electron density on the rings. |

| pKa (Conjugate Acid) | ~4.90 | ~3.39 | 1,8-Naphthyridine is a weaker base . It is less likely to be protonated at physiological pH, affecting solubility and membrane permeability. |

| LogP (Lipophilicity) | ~2.0 - 2.1 | ~1.5 | The extra nitrogen lowers LogP, improving water solubility while maintaining aromatic stacking potential. |

| H-Bonding | Monodentate Acceptor | Bidentate Acceptor (or Donor/Acceptor with substituents) | 1,8-Naphthyridine is a "privileged scaffold" for recognizing complementary patterns (e.g., DNA base pairs, Kinase hinge regions). |

| Metabolic Liability | CYP450 / Aldehyde Oxidase (C2 position) | High AO Liability at C2 and C7 | The 1,8-naphthyridine core is highly susceptible to Aldehyde Oxidase (AO) attack at both alpha-positions. |

Structural Comparison Diagram

The following diagram illustrates the numbering scheme and the critical "hinge-binding" vector often exploited in kinase inhibitors.

Caption: Structural comparison highlighting the bioisosteric shift. Note the N8 position in 1,8-naphthyridine enabling bidentate interactions.

Part 2: Synthetic Methodologies

While quinoline synthesis is dominated by the Skraup, Doebner-Miller, and Combes reactions, 1,8-naphthyridine synthesis requires starting materials that already contain a pyridine ring, typically 2-aminonicotinaldehyde .

The Friedländer Condensation: A Parallel Track

The most robust method for constructing both scaffolds is the Friedländer condensation. The choice of starting amine determines the core.

Experimental Protocol: Synthesis of 2-Substituted-1,8-Naphthyridine

Objective: Synthesis of 2-phenyl-1,8-naphthyridine via base-catalyzed Friedländer condensation.

Reagents:

-

2-Aminonicotinaldehyde (1.0 equiv)

-

Acetophenone (1.1 equiv)

-

Ethanol (Solvent)[1]

-

10% KOH or Piperidine (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminonicotinaldehyde (5 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add acetophenone (5.5 mmol) to the solution.

-

Catalysis: Add 5 drops of saturated ethanolic KOH or piperidine.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a fluorescent spot.

-

Workup: Cool the mixture to room temperature. The product often precipitates out.

-

If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

-

If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in CH2Cl2, wash with water (2x) and brine (1x), dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexane gradient).

Self-Validating Check:

-

1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the new aromatic protons. The C2-H (if unsubstituted) or neighboring protons will show characteristic downfield shifts due to the deshielding effect of the two nitrogen atoms.

Part 3: Medicinal Chemistry Profiles (SAR & ADME)

Kinase Inhibition & Binding Modes

The 1,8-naphthyridine scaffold is a "privileged structure" for kinase inhibitors. Unlike quinoline, which typically binds via a single H-bond acceptor (N1), 1,8-naphthyridine derivatives (especially 2-amino-1,8-naphthyridines) can form a DA (Donor-Acceptor) or DAD motif, mimicking the adenine ring of ATP.

Binding Topology:

-

N1: Accepts H-bond from the backbone NH of the "hinge" residue.

-

C2-Substituent (e.g., -NH2): Donates H-bond to the backbone Carbonyl of the hinge residue.

The Metabolic "Achilles Heel": Aldehyde Oxidase (AO)

A critical liability for 1,8-naphthyridines is rapid oxidation by cytosolic Aldehyde Oxidase (AO).

-

Mechanism: AO attacks electron-deficient heterocycles at the carbon alpha to the nitrogen.

-

Vulnerability: 1,8-Naphthyridine has two alpha positions (C2 and C7).

-

Mitigation Strategy: Block C2 and C7 with alkyl groups, amino groups, or steric bulk (e.g., t-butyl) to prevent the approach of the molybdenum cofactor of AO.

Visualizing the Interaction Landscape

Caption: Dual nature of the scaffold: Excellent kinase hinge binder (top) but susceptible to AO metabolism at C2/C7 (bottom).

Part 4: Case Studies in Drug Development

Vosaroxin (Anticancer)[3][4]

-

Scaffold: 1,8-Naphthyridine-4-one (Quinolone bioisostere).

-

Differentiation: Unlike classic anthracyclines, Vosaroxin intercalates into DNA but uses the stable naphthyridine core to avoid the cardiotoxicity associated with reactive oxygen species generation (common in quinones). The N8 nitrogen is crucial for its specific DNA intercalation geometry.

Gemifloxacin (Antibacterial)

-

Scaffold: 1,8-Naphthyridine-3-carboxylic acid derivative.[1]

-

Insight: The additional nitrogen (N8) improves activity against Gram-positive bacteria compared to some earlier quinoline-based fluoroquinolones, likely due to altered charge distribution and penetration properties.

Summary Table: Physicochemical Profiling

| Feature | Quinoline | 1,8-Naphthyridine |

| Water Solubility | Low | Moderate (improved by N8 polarity) |

| Metabolic Stability | Moderate (CYP prone) | Low (AO prone without blocking) |

| Major Application | Antimalarial, Kinase Inhibitors | Antibacterial, Topo II Inhibitors |

| Key Synthesis | Skraup / Combes | Friedländer (from 2-aminonicotinaldehyde) |

References

-

BenchChem. A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (2025).[1][4][5][6][7] Link

-

Journal of Medicinal Chemistry. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19.[8] (2016).[8] Link

-

ACS Omega. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. (2021).[9] Link

-

Molecular Cancer Therapeutics. Vosaroxin, a First-in-Class Anticancer Quinolone Derivative. (2016).[8] Link

-

Journal of Medicinal Chemistry. A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. (2014).[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Disubstituted 1,8-Naphthyridines: Synthetic Architectures and Therapeutic Utility

Topic: Literature Review of 2,4-Disubstituted 1,8-Naphthyridines Content Type: Technical Whitepaper / Advanced Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines and isoquinolines.[1] While the scaffold itself is historically significant (anchored by nalidixic acid), the 2,4-disubstituted derivatives have emerged as a distinct subclass with tunable electronic properties and high-affinity binding profiles for G-protein coupled receptors (GPCRs)—specifically Cannabinoid Receptor 2 (CB2)—and DNA topoisomerases.

This guide moves beyond basic review to provide a mechanistic breakdown of the synthetic pathways, functionalization strategies, and structure-activity relationships (SAR) that drive the utility of this chemotype in modern drug discovery.

Structural & Electronic Rationale

The 1,8-naphthyridine core consists of a fused pyridine ring system containing two nitrogen atoms at positions 1 and 8.

-

Electronic Deficit: The presence of two electronegative nitrogens renders the ring system electron-deficient, making it highly susceptible to nucleophilic attack, particularly at the

(C2) and -

Chelation Potential: The N1 and N8 nitrogens are positioned to form stable coordination complexes with metal ions, which is relevant for both metallodrug design and biological sensing.

-

2,4-Disubstitution Vector: Functionalization at C2 and C4 allows for the introduction of pharmacophores that can probe deep hydrophobic pockets (e.g., in CB2 receptors) or intercalate into DNA base pairs.

Synthetic Architectures and Protocols

The construction of the 2,4-disubstituted core typically proceeds through a "build-and-functionalize" strategy. The most robust pathway involves the condensation of 2-aminopyridine derivatives followed by chlorination-displacement.

Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic route from 2-aminopyridine to diverse 2,4-functionalized libraries.

Figure 1: Divergent synthetic pathway for accessing 2,4-disubstituted 1,8-naphthyridines via the dichloro-intermediate.

Detailed Experimental Protocol: The "Dichloro" Gateway

The 2,4-dichloro-1,8-naphthyridine is the critical intermediate. Direct synthesis requires strict moisture control to prevent hydrolysis back to the hydroxy species.

Protocol: Synthesis of 2,4-Dichloro-1,8-naphthyridine

-

Cyclization:

-

Reagents: 2-aminopyridine (1.0 eq), Diethyl malonate (1.2 eq).

-

Conditions: Reflux in diphenyl ether or Dowtherm A at 240°C for 30–60 minutes.

-

Insight: The high temperature is non-negotiable to overcome the energy barrier for the thermodynamic cyclization.

-

Workup: Cool to RT, dilute with hexane to precipitate the 2,4-dihydroxy-1,8-naphthyridine. Filter and wash with ethanol.

-

-

Chlorination:

-

Reagents: 2,4-dihydroxy-1,8-naphthyridine (1.0 eq), POCl

(excess, solvent/reagent). -

Catalyst: N,N-Dimethylaniline (catalytic amount) acts as a base to sequester HCl and accelerate the reaction.

-

Conditions: Reflux (105°C) for 4–6 hours until the solution becomes clear.

-

Critical Step: Quench the reaction mixture slowly onto crushed ice/ammonia. Caution: Exothermic. Maintain pH > 8 to prevent protonation of the nitrogens, which would solubilize the product in the aqueous phase.

-

Yield: Typically 60–75% of a beige solid.

-

Medicinal Chemistry & SAR Analysis

CB2 Receptor Modulation

Recent literature highlights 1,8-naphthyridine-2(1H)-one-3-carboxamides as potent Cannabinoid Receptor 2 (CB2) ligands.[2][3][4]

-

Mechanism: These compounds target the CB2 receptor, which is primarily expressed in immune cells, offering anti-inflammatory and immunomodulatory effects without the psychoactive side effects associated with CB1 (CNS) activation.

-

The "Toggle Switch": Substitution at the C6 position of the naphthyridine ring acts as a functional switch.[3][5][6]

-

Binding Pocket: Docking studies suggest the N1-H and C2-carbonyl form a hydrogen-bonding network with the receptor, while the 3-carboxamide substituent extends into a hydrophobic pocket.

Anticancer Activity (Topoisomerase II Inhibition)

Derivatives functionalized at the N1 position or bearing 2,4-diaryl substitutions have shown significant cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines.

-

Mode of Action: Intercalation into DNA and stabilization of the Topoisomerase II-DNA cleavable complex, leading to apoptosis.

-

Key SAR:

-

A bulky hydrophobic group at position 2 enhances lipophilicity and cellular permeability.

-

Electron-donating groups (methoxy, amino) on the phenyl rings at positions 2 or 4 increase cytotoxicity compared to electron-withdrawing groups.

-

Quantitative Data Summary

| Biological Target | Compound Class | Key Substituent (R) | Activity Metric | Ref |

| CB2 Receptor | 1,8-naphthyridin-2-one | 3-carboxamide-N-cyclohexyl | [1] | |

| CB2 Receptor | 1,8-naphthyridin-2-one | 6-Br (Antagonist Switch) | [1] | |

| Topoisomerase II | N1-phenyl-1,8-naphthyridine | 7-methyl | IC | [2] |

| Antibacterial | 2,4-diamino-1,8-naphthyridine | 2,4-bis(morpholino) | MIC = 4 | [3] |

Mechanistic Pathway: CB2 Ligand Interaction

The following diagram visualizes the Structure-Activity Relationship (SAR) logic for CB2 selectivity, highlighting the "Toggle Switch" concept derived from recent pharmacological evaluations.

Figure 2: SAR logic for CB2 receptor ligands, illustrating the functional switch at Position 6.

Future Outlook

The field is moving toward polypharmacology —designing 2,4-disubstituted 1,8-naphthyridines that can simultaneously target bacterial DNA gyrase and eukaryotic Topoisomerase II for dual-action therapies. Furthermore, the fluorescent properties of these heterocycles are being exploited to create "theranostic" agents that can both treat and image cancerous tissues simultaneously.

Recommendation for Development: Focus on the N-alkylation of the 2,4-dichloro intermediate prior to nucleophilic substitution to access novel tricyclic derivatives, which show promise in overcoming multidrug resistance (MDR).

References

-

Lucchesi, V., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry.

-

Kamal, A., et al. (2023).[8] "Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition." Archiv der Pharmazie.

-

Gaikwad, N. D., & Kulkarni, M. R. (2015). "Synthesis of 1,8-naphthyridines: a recent update." K.T.H.M. College Research.

-

Madaan, A., et al. (2015).[9] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.

-

Ojha, M., et al. (2020).[1] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities."[1] Mini-Reviews in Medicinal Chemistry.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Document: CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin... - ChEMBL [ebi.ac.uk]

- 6. CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 1,8-naphthyridine and quinoline derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2,4-Dichloro-7-methyl-1,8-naphthyridine

The following Application Note and Protocol is designed for research and development professionals requiring a robust, scalable method for the synthesis of 2,4-Dichloro-7-methyl-1,8-naphthyridine .

This guide prioritizes the Direct Malonate Condensation route, which is the most atom-economical pathway to the 2,4-functionalized core, bypassing the ester hydrolysis and decarboxylation steps associated with the Gould-Jacobs (ethoxymethylenemalonate) route.

Executive Summary & Scope

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for antibacterial (nalidixic acid analogs), antiviral, and antitumor agents. The this compound derivative is a critical electrophilic intermediate, allowing for orthogonal functionalization at the C2 and C4 positions via nucleophilic aromatic substitution (

This protocol details a two-stage synthesis starting from 2-amino-6-methylpyridine .[1]

-

Thermal Cyclocondensation: Formation of the 2,4-dihydroxy-1,8-naphthyridine skeleton using diethyl malonate.

-

Deoxygenative Chlorination: Conversion of the tautomeric hydroxyl groups to chlorides using phosphorus oxychloride (

).[2]

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the differing reactivity of the pyridine nitrogen and the exocyclic amine.

-

Stage 1 (Ring Closure): The nucleophilic attack of the exocyclic amine on the malonate ester, followed by a thermodynamically driven intramolecular cyclization onto the pyridine ring nitrogen. This requires high temperatures (>200°C) to overcome the energy barrier of aromatizing the new ring.

-

Stage 2 (Aromatization): The intermediate exists in equilibrium between lactam and lactim tautomers.

traps the enol form, converting the C=O/C-OH groups into C-Cl bonds, driving the system toward a fully aromatic, electron-deficient heterocycle.

Figure 1: Synthetic pathway from aminopyridine to dichloronaphthyridine.

Experimental Protocols

Phase 1: Thermal Cyclocondensation

Objective: Synthesis of 2,4-dihydroxy-7-methyl-1,8-naphthyridine (also known as 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

2-Amino-6-methylpyridine: 10.8 g (100 mmol)

-

Diethyl Malonate: 17.6 g (110 mmol, 1.1 equiv)

-

Diphenyl Ether (or Dowtherm A): 50 mL (High-boiling solvent)

-

Equipment: 250 mL round-bottom flask (RBF), Dean-Stark trap (optional but recommended for ethanol removal), air condenser, heating mantle, thermometer.

Procedure

-

Setup: Charge the RBF with 2-amino-6-methylpyridine, diethyl malonate, and diphenyl ether. Equip with a short-path distillation head or Dean-Stark trap to collect evolved ethanol.

-

Ramp: Heat the mixture rapidly to 180°C. Ethanol evolution will begin.

-

Reaction: Increase temperature to 240–250°C (reflux of diphenyl ether). Maintain for 4–6 hours .

-

Mechanistic Note: The high temperature is critical. Below 220°C, the intermediate amide forms but fails to cyclize efficiently.

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.3) should disappear; the product is highly polar and stays near the baseline or streaks.

-

Workup:

-

Cool the reaction mixture to approximately 80°C.

-

Slowly add 50 mL of Hexane or Petroleum Ether with vigorous stirring. The product will precipitate as a tan/brown solid.

-

Cool to room temperature and let stand for 1 hour.

-

-

Purification:

Expected Yield: 60–75% Appearance: Tan to brown powder.

Phase 2: Deoxygenative Chlorination

Objective: Conversion to this compound.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Intermediate (Phase 1 Product): 8.8 g (50 mmol)

-

Phosphorus Oxychloride (

): 40 mL (Excess, acts as solvent) -

Safety Note:

is corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

Procedure

-

Setup: Place the dried intermediate (8.8 g) into a 250 mL RBF. Carefully add

(40 mL). -

Reaction: Fit with a reflux condenser and a drying tube (

). Heat the mixture to reflux (105–110°C) .-

Observation: The solid will gradually dissolve, turning the solution dark brown/red.

-

Maintain reflux for 4–8 hours until HCl gas evolution ceases.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator with a base trap) to remove excess

. Do not distill to complete dryness to avoid thermal instability. -

Pour the thick residue slowly onto 500 g of crushed ice with vigorous stirring.

-

-

Neutralization:

-

Adjust the pH of the aqueous slurry to pH 8–9 using 25% Ammonium Hydroxide (

) or saturated -

Note: Maintain temperature <20°C during neutralization to prevent hydrolysis of the chloro-groups.

-

-

Extraction:

-

Extract the aqueous layer with Dichloromethane (DCM) (

). -

Wash combined organics with brine, dry over anhydrous

, and filter.

-

-

Purification:

-

Concentrate the solvent.

-

Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: 20% EtOAc in Hexane).

-

Expected Yield: 70–85% Appearance: Pale yellow to off-white needles.

Analytical Data Specifications

| Parameter | 2,4-Dihydroxy Intermediate | 2,4-Dichloro Product |

| Physical State | Tan/Brown Powder | Pale Yellow Needles |

| Melting Point | >300°C (dec) | 148–150°C |

| Solubility | DMSO, dilute base | DCM, Chloroform, EtOAc |

| Key IR Bands | 3100-3400 (OH), 1650 (C=O) | No OH/C=O; 750 (C-Cl) |

Logical Workflow & Critical Control Points

Figure 2: Step-by-step logical workflow highlighting critical process parameters.

Troubleshooting & Safety

-

Incomplete Cyclization (Phase 1): If the intermediate shows significant solubility in ethanol or low melting point, the cyclization was incomplete. Ensure the reaction temperature reaches 250°C. Using a lower boiling solvent (e.g., decalin) will fail.

-

Low Yield in Chlorination: Often due to hydrolysis during the quench. Ensure the quench is cold (<5°C) and the neutralization is rapid but controlled. Do not let the mixture sit in acidic aqueous media for long periods.

-

Safety:

hydrolysis releases large volumes of HCl gas. Use a scrubber. Diphenyl ether has a strong, persistent odor; use dedicated glassware if possible.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Retrieved from

-

Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10, 929-936. Retrieved from

-

ChemicalBook. (n.d.). 2,7-Dichloro-1,8-naphthyridine Synthesis and Product Properties. Retrieved from

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from

-

Levina, I.I., & Gridnev, A.A. (2019).[12] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11).[12] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. asianpubs.org [asianpubs.org]

Application Note: Protocol for the Chlorination of 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Executive Summary

The conversion of hydroxy-aza-arenes to their corresponding chloro-derivatives is a fundamental transformation in medicinal chemistry and drug development. This application note details an optimized, field-proven protocol for the synthesis of 2,4-dichloro-7-methyl-1,8-naphthyridine from 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one . By utilizing phosphorus oxychloride (POCl₃) as both solvent and reagent, catalyzed by N,N-dimethylformamide (DMF), this method ensures a high-yielding dual chlorination at the C2 and C4 positions[1].

Mechanistic Rationale & Reaction Logic

Do not view this protocol as a mere sequence of steps; it is a carefully balanced thermodynamic and kinetic system. The starting material, 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, exists in a tautomeric equilibrium with its diol form (7-methyl-1,8-naphthyridine-2,4-diol). Direct chlorination with neat POCl₃ can be sluggish due to the poor solubility and high lattice energy of the naphthyridinone core[2].

The Causality of DMF: To overcome this kinetic barrier, a catalytic amount of DMF is introduced. DMF reacts with POCl₃ to generate a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). The oxygen atoms at C2 and C4 attack this intermediate, forming an excellent leaving group (-O-CH=NMe₂⁺ or -OPOCl₂). Subsequent nucleophilic aromatic substitution (SNAr) by chloride ions displaces these groups, yielding the 2,4-dichloro-naphthyridine scaffold[1].

Figure 1: Mechanistic workflow for the POCl₃-mediated chlorination of the naphthyridinone core.

Figure 2: Logical causality of DMF-catalyzed chloroiminium formation and SNAr displacement.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reagent stoichiometry, catalyst presence, and overall yield. The data clearly dictates that catalytic DMF is non-negotiable for achieving high conversions within a reasonable timeframe.

Table 1: Optimization of Chlorination Conditions for Naphthyridinone Cores

| Entry | Reagent System | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | POCl₃ (10 eq) | None | 90 | 12 | 82 | 68 |

| 2 | POCl₃ (10 eq) | DMF (0.1 eq) | 90 | 4 | >99 | 89 |

| 3 | POCl₃ (10 eq) | DMF (0.1 eq) | 60 | 8 | 91 | 82 |

| 4 | POCl₃ (1.5 eq) + Toluene | DMF (0.1 eq) | 110 | 16 | 74 | 58 |

Note: Entry 2 represents the optimized conditions utilized in the protocol below.

Detailed Experimental Protocol

Materials & Reagents

-

Substrate: 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (1.0 equivalent, e.g., 10.0 g, 56.8 mmol)

-

Reagent/Solvent: Phosphorus oxychloride (POCl₃) (10.0 equivalents, ~53 mL)

-

Catalyst: N,N-Dimethylformamide (DMF) (0.1 equivalents, 0.44 mL)

-

Quench/Neutralization: Crushed ice, Aqueous Ammonia (28%) or Saturated Na₂CO₃ solution.

-

Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology

-

Setup and Activation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert N₂ atmosphere), suspend 10.0 g of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one in 53 mL of freshly distilled POCl₃.

-

Catalyst Addition: Carefully add 0.44 mL of anhydrous DMF dropwise at room temperature. Causality: A slight exotherm may be observed as the Vilsmeier-Haack complex forms.

-

Thermal Chlorination: Heat the reaction mixture to 90–100 °C using an oil bath. Stir continuously for 4 hours. The initial suspension will gradually transition into a dark, homogeneous solution as the polar starting material is converted into the highly soluble dichloro-product[3].

-

Distillation of Excess POCl₃ (Critical Step): Once the reaction is complete, cool the flask to 50 °C. Equip the flask with a short-path distillation head and remove the excess POCl₃ under reduced pressure. Causality: Failing to remove POCl₃ before the aqueous quench will result in a violent exothermic reaction, generating localized heat and HCl that will hydrolyze the newly formed C-Cl bonds back to the starting material[3].

-

Aqueous Quench: Cool the resulting thick syrup to 0 °C. Slowly pour the residue onto 200 g of vigorously stirred crushed ice.

-

Neutralization: Slowly add aqueous ammonia (28%) dropwise while maintaining the internal temperature below 15 °C until the pH reaches 7.5–8.0. Causality: The product, this compound, will precipitate as a pale yellow/tan solid at neutral pH. If the solution remains too acidic, the naphthyridine nitrogen remains protonated and water-soluble.

-

Isolation: Filter the precipitated solid through a Büchner funnel, wash thoroughly with cold distilled water (3 × 50 mL) to remove inorganic phosphate salts, and dry under a high vacuum. (Alternatively, extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate).

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, rely on the following self-validating metrics:

-

TLC Monitoring: The starting material is highly polar and strongly fluorescent under 254 nm UV, remaining near the baseline (Rf ~ 0.1) in a 50% EtOAc/Hexanes system. The target product is significantly less polar (Rf ~ 0.6). The complete disappearance of the baseline spot confirms 100% conversion.

-

LC-MS Verification: The product should exhibit an [M+H]⁺ peak at m/z 213.0 (with a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms).

-

pH Validation During Quench: If the product fails to precipitate during Step 6, verify the pH. A pH < 6 indicates incomplete neutralization; a pH > 10 risks hydroxide-mediated displacement of the C4 chloride.

Troubleshooting & Safety

-

Safety Warning: POCl₃ is highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a heavily ventilated fume hood.

-

Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, verify the quality of the POCl₃. Old POCl₃ that has absorbed atmospheric moisture will have hydrolyzed into phosphoric acid derivatives, killing the reaction kinetics. Always use freshly distilled POCl₃.

-

Low Yield / Product Hydrolysis: If the isolated yield is low and LC-MS shows an [M+H]⁺ at m/z 195.0 (mono-chloro, mono-hydroxy), the quench was performed too aggressively without removing excess POCl₃ first, or the internal temperature during neutralization exceeded 20 °C.

References

- Title: Process for the preparation of compound having antibacterial action and intermediate therefor Source: US Patent 3849421A URL

-

Title: Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis Source: Organic Process Research & Development URL: [Link]

-

Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules URL: [Link]

Sources

Buchwald-Hartwig amination conditions for naphthyridine chlorides

An in-depth technical guide for executing Buchwald-Hartwig aminations on challenging naphthyridine chloride substrates, designed for synthetic chemists and drug development professionals.

The Chemical Challenge of Diazanaphthalenes

Naphthyridines (including the 1,5-, 1,6-, 1,7-, and 1,8-isomers) are privileged, electron-deficient heterocycles frequently utilized in modern medicinal chemistry. They are critical structural motifs in the development of potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors[1] and novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].

Despite their utility, the functionalization of naphthyridine chlorides via Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a severe dual challenge:

-

High Activation Barrier: The C–Cl bond possesses a higher bond dissociation energy compared to aryl bromides or iodides, requiring a highly electron-rich Palladium(0) center for efficient oxidative addition.

-

Catalyst Poisoning: The dual nitrogen atoms in the naphthyridine core are highly Lewis-basic. They act as potent bidentate or monodentate chelators, trapping the Palladium catalyst in stable, off-cycle resting states. This effectively depletes the active catalyst concentration, leading to stalled reactions and the precipitation of inactive palladium black.

Mechanistic Causality: Ligand Design and Precatalyst Selection

To successfully aminate naphthyridine chlorides, the catalytic system must be rationally designed to outcompete heteroatom coordination.

Ligand Steric Shielding: Traditional bidentate ligands (e.g., BINAP, dppf) often fail because their bite angles leave the Pd center sterically exposed to the naphthyridine nitrogens. The solution lies in utilizing bulky, electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos or RuPhos . The extreme steric bulk of these ligands creates a congested microenvironment around the metal center. This steric shielding physically blocks the naphthyridine nitrogens from coordinating, while the electron-rich nature of the phosphine accelerates the oxidative addition into the recalcitrant C–Cl bond[3][4].

Precatalyst Activation: Relying on Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction to Pd(0), which is often sluggish and incomplete in the presence of strong chelators. Utilizing third- or fourth-generation palladacycle precatalysts (e.g., BrettPhos Pd G3 ) ensures the rapid, quantitative generation of the active monoligated Pd(0)L species under mildly basic conditions. This immediate burst of active catalyst outpaces the kinetics of off-cycle naphthyridine coordination.

Catalytic cycle of naphthyridine amination highlighting the prevention of off-cycle Pd-poisoning.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield when coupling 4-chloro-1,6-naphthyridine with a primary aliphatic amine.

| Precatalyst / Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(OAc)₂ (5 mol%) | BINAP | NaOtBu | Toluene | 90 | < 15% | Severe catalyst poisoning; Pd black formation. |

| Pd₂(dba)₃ (2.5 mol%) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 42% | Sluggish oxidative addition; incomplete conversion. |

| RuPhos Pd G3 (2 mol%) | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 78% | Effective, but reductive elimination is slower for primary amines. |

| BrettPhos Pd G3 (2 mol%) | BrettPhos | NaOtBu | t-AmOH | 100 | 94% | Optimal. Rapid activation; steric bulk forces reductive elimination. |

Note: If the naphthyridine substrate contains base-sensitive functional groups (e.g., esters, epimerizable stereocenters), swap NaOtBu for the milder K₃PO₄ or Cs₂CO₃ and increase the reaction time by 4–6 hours.

Self-Validating Experimental Protocol

This protocol describes the coupling of a naphthyridine chloride with a primary amine using a BrettPhos-based system. The procedure incorporates built-in Quality Control (QC) checkpoints to validate the chemical state of the reaction in real-time.

Materials Required:

-

Naphthyridine chloride (1.00 mmol, 1.0 equiv)

-

Primary amine (1.20 mmol, 1.2 equiv)

-

BrettPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol, 2 mol%)

-

BrettPhos ligand (10.7 mg, 0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (134.5 mg, 1.40 mmol, 1.4 equiv)

-

Anhydrous tert-Amyl alcohol (t-AmOH) (5.0 mL, 0.2 M)

Step-by-Step Methodology:

-

Reaction Assembly (Glovebox or Schlenk Line):

-

To an oven-dried 20 mL reaction vial equipped with a PTFE-lined septum and a magnetic stir bar, add the naphthyridine chloride, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu.

-

Causality Check: Adding an extra 1:1 molar ratio of free BrettPhos ligand relative to the G3 precatalyst ensures that any trace oxidation of the phosphine does not leave the Pd center unligated, which would immediately lead to naphthyridine poisoning.

-

-

Solvent Addition & Degassing:

-

Seal the vial. If operating outside a glovebox, evacuate and backfill the vial with dry Argon (3 cycles).

-

Add anhydrous t-AmOH (5.0 mL) and the primary amine via syringe.

-

Sparge the solution with Argon for 5 minutes.

-

Causality Check: Oxygen rapidly oxidizes electron-rich biaryl phosphines to their inactive phosphine oxides. Rigorous exclusion of O₂ is non-negotiable.

-

-

Catalyst Activation (In-Process Control 1):

-

Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm).

-

Self-Validation: Within 2–5 minutes of heating, the suspension should transition from a pale yellow/green color to a deep red or burgundy homogeneous solution . This color shift is the visual confirmation that the G3 precatalyst has successfully collapsed to form the active Pd(0) species. If the solution turns black and deposits a mirror on the glass, the catalyst has died (likely due to oxygen ingress or wet solvent).

-

-

Reaction Monitoring (In-Process Control 2):

-

Maintain heating at 100 °C for 2 to 4 hours.

-

At the 2-hour mark, withdraw a 10 µL aliquot via a microsyringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

-

Self-Validation: Look for the disappearance of the naphthyridine chloride isotope pattern (M, M+2). If conversion is stalled at ~50% but the active catalyst color (red/brown) remains, the amine may be sterically hindered; add an additional 0.5 equiv of amine.

-

-

Quenching and Workup:

-

Cool the reaction to room temperature. The mixture will likely form a thick suspension as inorganic salts (NaCl) precipitate.

-

Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove Pd residues and salts. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

-

Concentrate the filtrate in vacuo and purify via flash column chromatography (typically utilizing a gradient of Dichloromethane and Methanol containing 1% Triethylamine to prevent streaking of the basic naphthyridine product).

-

References

- Designing Buchwald-Hartwig Reaction Graph for Yield Prediction. The Journal of organic chemistry / R Discovery.

- Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Shaanxi Normal University.

- Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. National Institutes of Health (PMC).

- Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-1,8-naphthyridine

[1]

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor, antibacterial, and anti-inflammatory agents. However, the functionalization of 2,4-dichloro-1,8-naphthyridine presents a distinct regioselectivity challenge. Both chloride positions are activated, but they exhibit differential reactivity profiles governed by the interplay of electronic deficiency and steric environment.[1]

This Application Note provides a definitive guide to the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-1,8-naphthyridine. Contrary to intuitive

Mechanistic Insight & Regiocontrol

The Selectivity Paradox

In nucleophilic aromatic substitutions (

However, in Suzuki-Miyaura coupling , the rate-determining step (Oxidative Addition) is influenced by the bond dissociation energy (BDE) and the steric environment around the C-Cl bond.[1]

-

C4-Selectivity: The C4-position in 2,4-dichloro-1,8-naphthyridine is sterically less hindered than the C2-position, which is flanked by the ring nitrogen (N1).[1] Additionally, the C4-Cl bond often possesses a lower BDE in fused bicyclic aza-arenes, facilitating faster oxidative addition of the Pd(0) species.[1]

-

Result: Under controlled conditions (stoichiometry and temperature), the reaction proceeds exclusively at C4 first.

Reaction Pathway Map

The following diagram illustrates the divergent pathways for mono- and bis-functionalization.

[3]

Experimental Protocols

General Considerations

-

Inert Atmosphere: Strict deoxygenation (Argon/Nitrogen sparging) is critical to prevent homocoupling of boronic acids and catalyst deactivation.[1]

-

Base Selection: Carbonate bases (

, -

Solvent System: A mixture of 1,4-Dioxane/Water (4:1) or DME/Water provides the optimal polarity for solubilizing the naphthyridine core while maintaining catalyst activity.[1]

Protocol A: C4-Selective Mono-Arylation

Objective: Synthesis of 4-aryl-2-chloro-1,8-naphthyridine.

| Component | Equiv. | Role |

| 2,4-Dichloro-1,8-naphthyridine | 1.0 | Substrate |

| Aryl Boronic Acid | 1.05 | Coupling Partner (Limiting Reagent) |

| Pd(PPh3)4 | 0.03 - 0.05 | Catalyst (Standard) |

| Na2CO3 (2M aq.) | 2.0 | Base |

| 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with 2,4-dichloro-1,8-naphthyridine (1.0 equiv), aryl boronic acid (1.05 equiv), and

(3-5 mol%). -

Solvent Addition: Add 1,4-Dioxane and 2M aqueous

(ratio 4:1 v/v). -

Degassing: Seal the vial and sparge with Argon for 5-10 minutes.

-

Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS or TLC every 30 minutes.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc). The C4-product usually elutes before the bis-product.[1]

Protocol B: C2-Selective Sequential Coupling (Synthesis of Unsymmetrical Diaryls)

Objective: Converting 4-aryl-2-chloro-1,8-naphthyridine into 2,4-diaryl-1,8-naphthyridine.

Note: The C2-chloride is deactivated after C4-arylation and sterically hindered.[1] More active catalytic systems are often required.

| Component | Equiv. | Role |

| 4-Aryl-2-chloro-1,8-naphthyridine | 1.0 | Substrate |

| Aryl Boronic Acid (2) | 1.5 - 2.0 | Coupling Partner (Excess) |

| Pd(OAc)2 | 0.05 | Pre-catalyst |

| XPhos or SPhos | 0.10 | Ligand (Buchwald Biaryl Phosphines) |

| K3PO4 | 3.0 | Base (Anhydrous conditions often better) |

| Toluene or Dioxane | [0.1 M] | Solvent |

Step-by-Step Procedure:

-

Catalyst Pre-formation: In the reaction vessel, mix

and XPhos in the solvent and stir for 5 mins under Argon to generate the active species. -

Addition: Add the mono-coupled substrate, the second boronic acid, and the base (

).[1] -

Reaction: Heat to 100–110°C (reflux).

-

Monitoring: This step is slower; reaction times of 12-24 hours are common.[1]

-

Workup: Standard aqueous workup.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low C4-Selectivity (Bis-coupling observed) | Excess Boronic Acid or High Temp | Reduce Boronic Acid to 0.95-1.0 equiv.[1] Lower temp to 50°C. |

| No Reaction at C2 (Step 2) | Deactivated C-Cl bond | Switch to XPhos-Pd-G2 or Sphos ligands.[1] Increase temp to 120°C (microwave). |

| Hydrolysis (Formation of Naphthyridinone) | Hydroxide formation / Wet solvent | Use anhydrous base ( |

| Protodeboronation of Boronic Acid | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborate salts.[1] |

Workflow Diagram

The following Graphviz diagram outlines the decision-making process for optimizing the synthesis.

Caption: Decision tree for optimizing mono- vs. bis-arylation of 2,4-dichloro-1,8-naphthyridine.

References

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (PMC). Discusses the C4-selectivity in 2,4-dichloro-1,8-naphthyridine and analogous systems. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 2017, 8, 40-62. Comprehensive review of regioselectivity trends in polyhalogenated heterocycles. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. General overview of standard conditions and catalyst selection. [Link][1]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules, 2021. Provides parallel insights into the reactivity of 2,4-dichloro-diazines which share structural similarity. [Link][1]

High-Precision Kinase Inhibitor Design: The 2,4-Dichloro-7-methyl-1,8-naphthyridine Scaffold

Application Note: AN-KIN-18N-01

Executive Summary

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, distinguished by its planar, electron-deficient heteroaromatic structure that effectively mimics the purine ring of ATP. This Application Note details the strategic utilization of 2,4-dichloro-7-methyl-1,8-naphthyridine as a versatile template for developing Type I and Type II kinase inhibitors.

By exploiting the differential reactivity of the C4 and C2 chloride leaving groups, researchers can rapidly generate diverse libraries with high regiocontrol. This guide provides a validated synthetic workflow, mechanistic insights into regioselectivity, and a standardized biological evaluation protocol.

Chemical Rationale & Scaffold Architecture

The ATP Mimetic

Kinase inhibitors typically function by competing with ATP for the hinge region of the kinase domain. The 1,8-naphthyridine scaffold offers a distinct advantage:

-

N1 and N8 Interaction: The nitrogen atoms at positions 1 and 8 can serve as hydrogen bond acceptors.

-

C4 Substitution: A substituent here typically projects into the solvent-accessible region or interacts with the gatekeeper residue.

-

C2 Substitution: This position allows for the attachment of solubilizing tails or moieties that extend into the ribose-binding pocket.

Regioselective Reactivity (The "Make")

The this compound scaffold undergoes Nucleophilic Aromatic Substitution (

-

Electronic Driver: The C4 position is para to the N1 nitrogen, making it highly electrophilic. While C2 is ortho to N1, the transition state for C4 substitution is generally lower in energy due to better resonance stabilization of the Meisenheimer complex and less steric hindrance from the N8 lone pair.

-

Synthetic Consequence: This allows for a sequential, one-pot or stepwise functionalization:

-

Step 1 (Mild): Introduction of the "Head" group (Hinge Binder) at C4.

-

Step 2 (Harsh): Introduction of the "Tail" group (Solubility/Selectivity) at C2.

-

Application Note: Synthetic Protocol

Workflow Visualization

Caption: Stepwise regioselective synthesis of 2,4-disubstituted-1,8-naphthyridine kinase inhibitors.

Detailed Protocol

Step A: Scaffold Generation

-

Condensation: Reflux 2-amino-6-methylpyridine (1.0 eq) with diethyl malonate (1.2 eq) in diphenyl ether or Dowtherm A at 180–200°C for 4 hours.

-

Cyclization: Raise temperature to 250°C for 1 hour to effect cyclization. Cool and precipitate with hexane.

-

Yield: ~60-70% of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one.

-

-

Chlorination: Treat the solid with neat phosphorus oxychloride (

) (5.0 eq) at reflux (110°C) for 3 hours. -

Workup: Pour onto crushed ice (carefully!) and neutralize with

. Extract with DCM.-

Product:This compound .

-

Validation: LC-MS (M+H) and 1H NMR (check for loss of amide/hydroxyl protons).

-

Step B: Regioselective Substitution (Library Synthesis)

Reaction 1: C4-Substitution (The Hinge Binder)

-

Reagents: Scaffold (1.0 eq), Aniline/Amine derivative (1.1 eq), DIPEA (1.5 eq).

-

Solvent: Ethanol or Isopropanol.[1]

-

Conditions: Stir at 0°C to Room Temperature for 2–4 hours.

-

Mechanism: Kinetic control favors attack at the more electrophilic C4 position.

-

Monitoring: TLC (Hexane/EtOAc 7:3). The mono-substituted product is usually more polar than the dichloro starter.

Reaction 2: C2-Substitution (The Tail)

-

Reagents: Isolated C4-product (1.0 eq), Secondary amine (e.g., N-methylpiperazine) (2.0 eq).

-

Solvent: DMF or DMSO.

-

Conditions: Heat to 100–120°C for 6–12 hours.

-

Note: This step requires forcing conditions to displace the sterically hindered and less reactive C2-chloride.

Biological Evaluation Protocol (The "Test")

Kinase Inhibition Assay (FRET-based)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to determine

Materials:

-

Kinase (e.g., c-Met, VEGFR2, or PI3K).

-

Alexa Fluor® 647-labeled ATP tracer.

-

Europium-labeled anti-kinase antibody.

-

Test Compounds (dissolved in 100% DMSO).

Procedure:

-

Preparation: Prepare 3x serial dilutions of the 1,8-naphthyridine derivatives in DMSO (10-point curve).

-

Incubation:

-

Add 5 µL of test compound to a 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture.

-

Add 5 µL of Tracer (ATP analog).

-

-

Reaction: Incubate at Room Temperature for 1 hour in the dark.

-

Read: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a plate reader (e.g., EnVision).

-

Analysis: Calculate TR-FRET ratio (

). Plot % Inhibition vs. Log[Compound] to derive

Quantitative Data Template

Use the following table structure to report SAR (Structure-Activity Relationship) data.

| Compound ID | R1 (C4-Position) | R2 (C2-Position) | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | Solubility (µM) |

| NAPH-001 | 3-Cl, 4-F-Aniline | H (Cl retained) | 450 | 1200 | < 10 |

| NAPH-002 | 3-Cl, 4-F-Aniline | N-Me-Piperazine | 12 | 55 | > 100 |

| NAPH-003 | 3-ethynylaniline | Morpholine | 85 | 210 | 85 |

Note: NAPH-002 demonstrates the "Tail" effect—adding the piperazine at C2 significantly improves potency and solubility.

Mechanistic Insight: Binding Mode

Understanding the binding topology is critical for optimization. The 1,8-naphthyridine core typically binds in the ATP pocket as follows:

Caption: Predicted binding mode of 1,8-naphthyridine inhibitors within the kinase ATP pocket.

-

N1: Accepts a hydrogen bond from the backbone NH of the hinge region residue (e.g., Met1160 in c-Met).

-

C4-Substituent: The aromatic ring (R1) occupies the hydrophobic pocket deep within the cleft.

-

C2-Substituent: The amine tail (R2) points towards the solvent front, improving physicochemical properties and potentially interacting with acidic residues (e.g., Asp/Glu) at the pocket entrance.

References

-

Roma, G., et al. (2000). 1,8-Naphthyridines IV. Synthesis and biological evaluation of new 1,8-naphthyridine derivatives as potential anti-inflammatory and antioxidant agents. European Journal of Medicinal Chemistry.

-

Ferrarini, P. L., et al. (2000). Synthesis and antiproliferative activity of some new 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry.[2][3][4]

-

Gavalas, A., et al. (2021). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines.[5] (Analogous chemistry for 1,8-naphthyridines). Journal of Organic Chemistry.

-

LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocol.

-

BenchChem. (2025).[1] The Privileged Scaffold: 7-Methyl-1,8-naphthyridin-2-amine in the Synthesis of Novel Kinase Inhibitors.

Sources

Troubleshooting & Optimization

Controlling regioselectivity in 2,4-dichloro-1,8-naphthyridine substitution

Subject: Controlling Regioselectivity in 2,4-Dichloro-1,8-Naphthyridine Substitution Ticket Type: Advanced Synthesis Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Electronic Bias

Before attempting any synthesis, you must understand the inherent electronic landscape of the 1,8-naphthyridine scaffold.

In 2,4-dichloro-1,8-naphthyridine , the reactivity is not equal.

-

C2 Position (The "Soft" Target): This position is significantly more electrophilic toward Nucleophilic Aromatic Substitution (

). The adjacent N1 nitrogen exerts a strong inductive electron-withdrawing effect ( -

C4 Position (The "Hard" Target): While still electrophilic, it is less reactive than C2 under standard

conditions.

The Golden Rule: Under thermal

Decision Matrix: Select Your Pathway

Use this flowchart to determine the correct experimental setup for your target molecule.

Figure 1: Strategic decision tree for selecting reaction conditions based on regioselectivity requirements.

Technical Modules & Troubleshooting

Module A: Targeting C2-Selectivity (The Kinetic Product)

Goal: Install a nucleophile at C2 while leaving C4 intact (e.g., for later functionalization).

Standard Protocol:

-

Solvent: THF, DCM, or Toluene (Non-polar/Aprotic favors mono-substitution).

-

Base: DIPEA or

(1.1 equiv). -

Temperature:

to RT. Do not heat. -

Stoichiometry: 0.95 - 1.0 equiv of Nucleophile.

Troubleshooting Guide:

| Issue | Diagnosis | Corrective Action |

| Bis-substitution observed (5-15%) | Reaction is too energetic or local concentration of nucleophile is too high. | 1. Cool it down: Run at |

| No Reaction at C2 | Nucleophile is too weak (e.g., aniline with EWG). | Switch Solvent: Use DMF or NMP to increase rate, but keep temp low ( |

| Regio-scrambling (C4 product) | Rare in | Steric Check: If Nu is extremely bulky, it may avoid the N1 lone pair repulsion at C2. Switch to Pd-catalysis (Module B). |

Module B: Targeting C4-Selectivity (The "Anti-Electronic" Product)

Goal: Install a substituent at C4 while leaving C2-Cl intact.

The Problem: You cannot easily achieve this via standard

Recent literature indicates that Ligand-Controlled Pd-Catalysis can override the electronic bias. While

Recommended Protocol (Suzuki Coupling):

-

Catalyst:

or -

Ligand: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or XPhos .

-

Solvent: Dioxane/Water (4:1).

-

Base:

.[2] -

Temperature: RT to

.

Why this works: Bulky ligands (like IPr) create a steric environment that disfavors oxidative addition at the sterically crowded C2 position (flanked by N1), pushing the metal to react at the relatively more accessible C4 position [1].

FAQ: "Can I use acid catalysis to switch

-

Answer: Generally, no . While acid protonates N1/N8, making the ring more electrophilic, it usually accelerates C2 substitution even more. Direct C4 substitution via

usually requires blocking C2 first (e.g., using 2-hydroxy-4-chloro-1,8-naphthyridine as a starting material, converting OH to Cl after C4 modification).

Module C: Sequential 2,4-Bis-Functionalization

Goal: Create a library with different substituents at C2 and C4.

Workflow:

-

Step 1 (C2): Perform

at-

QC Check: Verify mono-substitution via LCMS. C2-Cl is displaced.

-

-

Step 2 (C4): Perform

at Reflux (-

Note: The second chlorine (C4) is deactivated by the electron-donating group installed at C2. You will need harsher conditions (higher temp, polar solvent like DMSO/NMP, or acid catalysis).

-

Data & Reactivity Tables

Table 1: Comparative Reactivity of 2,4-Dichloro-1,8-Naphthyridine

| Reaction Type | Preferred Site | Controlling Factor | Key Reference |

| C2 | Electronic (Inductive effect of N1) | General Heterocyclic Chem [2] | |

| C2 | Electronic | [3] | |

| Pd-Suzuki (PPh3) | C2 | Electronic/Bond Strength | [1] |

| Pd-Suzuki (IPr/Bulky) | C4 | Steric Control (Ligand dependent) | [1] |

| Acid Hydrolysis | C2 | N1 Protonation | [3] |

Mechanistic Visualization

The following diagram illustrates the energy barrier difference that dictates the standard selectivity.

Figure 2: Qualitative energy landscape showing the kinetic preference for C2 substitution under standard SNAr conditions.

References

-

Norman, J. P., et al. (2022).[3] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry, 87(11), 7414–7421.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard Reference for Diazanaphthalene reactivity).

- Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Il Farmaco, 55(11-12), 671-681.

Sources

Removing phosphorus oxychloride byproducts from naphthyridine synthesis

Welcome to the Technical Support Center for Naphthyridine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the chlorination of naphthyridinones using phosphorus oxychloride (

While

Visual Workflow: Quench & Extraction

Optimized workflow for POCl3 quenching and extraction in naphthyridine synthesis.

Core Methodologies: Step-by-Step Protocols

Protocol A: Distillation and Reverse Quench (Scale-Up Optimized)

Causality & Rationale: Direct quenching of bulk

-

Distillation: Upon reaction completion, remove excess

via vacuum distillation (≤ 50°C) until a thick syrup is obtained.-

Self-Validation Check: The volume of recovered

in the receiving flask should closely match the excess equivalents initially charged.

-

-

Dilution: Dilute the crude residue with a non-water-miscible solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 5-10 volumes). This reduces the viscosity of the mixture and acts as a thermal heat sink.

-

Preparation of Quench Bath: In a separate, oversized reactor, prepare a 12.5% w/v aqueous solution of Potassium Hydrogen Phosphate (

). Cool the bath to 0–5°C[1].-

Why

? It provides excellent buffering capacity without the massive

-

-

Reverse Quench: Add the diluted reaction mixture dropwise to the vigorously stirred

solution. Maintain the internal temperature below 10°C. -

pH Adjustment: Check the aqueous layer pH. Adjust to pH 7–8 using 10% aqueous

or

Protocol B: Emulsion Mitigation and Liquid-Liquid Extraction

Causality & Rationale: The hydrolysis of

-

Phase Separation: Allow the quenched mixture to settle for 30 minutes. If a "rag layer" (emulsion) forms at the interface, do not discard it.

-

Emulsion Breaking: Add saturated aqueous

(brine) to increase the density and ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite 545.-

Self-Validation Check: The resulting filtrate should cleanly and rapidly separate into two distinct, transparent layers without a cloudy interface.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-